molecular formula C11H13NO4S B8615774 1-(Cyclopentylsulfonyl)-4-nitrobenzene

1-(Cyclopentylsulfonyl)-4-nitrobenzene

Cat. No.: B8615774
M. Wt: 255.29 g/mol
InChI Key: XFXHFPWJFGWDCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Cyclopentylsulfonyl)-4-nitrobenzene is a nitroaromatic compound featuring a sulfonyl group (-SO₂-) substituted with a cyclopentyl ring at the para position of nitrobenzene. Its molecular formula is C₁₁H₁₃NO₄S, with a molecular weight of 255.07 g/mol. The sulfonyl group imparts strong electron-withdrawing effects, enhancing the nitro group's stability and influencing reactivity in substitution reactions.

Properties

Molecular Formula

C11H13NO4S

Molecular Weight

255.29 g/mol

IUPAC Name

1-cyclopentylsulfonyl-4-nitrobenzene

InChI

InChI=1S/C11H13NO4S/c13-12(14)9-5-7-11(8-6-9)17(15,16)10-3-1-2-4-10/h5-8,10H,1-4H2

InChI Key

XFXHFPWJFGWDCT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The table below compares 1-(Cyclopentylsulfonyl)-4-nitrobenzene with structurally related sulfonyl- and nitrobenzene derivatives:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Physical State Key Properties/Applications Reference
This compound Cyclopentyl-SO₂- C₁₁H₁₃NO₄S 255.07 Not reported High electron-withdrawing effects
1-(Ethanesulfonyl)-4-nitrobenzene Ethyl-SO₂- C₈H₉NO₄S 215.07 Not reported Lower steric bulk; higher volatility
1-(4-Chlorophenyl)sulfonyl-4-nitrobenzene 4-Chlorophenyl-SO₂- C₁₂H₉ClNO₄S 298.52 Not reported Enhanced halogen-mediated reactivity
N-Cyclopentyl-4-nitrobenzene-1-sulfonamide Cyclopentyl-SO₂-NH- C₁₁H₁₄N₂O₄S 270.30 Not reported Hydrogen bonding capability (NH group)
1-(Methylsulfanyl)-4-nitrobenzene Methyl-S- C₇H₇NO₂S 169.20 Not reported Reduced electron withdrawal (vs. SO₂)

Key Observations:

  • The electron-withdrawing nature of the sulfonyl group is more pronounced than the sulfanyl (S-Me) group in 1-(Methylsulfanyl)-4-nitrobenzene, stabilizing the nitrobenzene core .
  • Halogen vs. Cycloalkyl Substituents : The 4-chlorophenyl analog (1-(4-Chlorophenyl)sulfonyl-4-nitrobenzene) exhibits higher molecular weight and possible halogen-specific reactivity (e.g., nucleophilic aromatic substitution) compared to the cyclopentyl derivative .
  • Hydrogen Bonding : N-Cyclopentyl-4-nitrobenzene-1-sulfonamide’s NH group enables hydrogen bonding, which may enhance solubility in polar solvents compared to the target compound .

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